3-methyl-N-(2-phenylphenyl)furan-2-carboxamide
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Overview
Description
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide, also known as MPFC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of furan-2-carboxamides and has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide involves the inhibition of various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. This compound has also been found to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting cell proliferation, inducing apoptosis, and reducing inflammation. This compound has also been found to have neuroprotective properties by reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide in lab experiments is its ability to inhibit cell proliferation and induce apoptosis, which makes it a potential therapeutic agent for cancer treatment. Another advantage is its anti-inflammatory properties, which can be used in the treatment of various inflammatory disorders. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for the research on 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide. One direction is to study its potential therapeutic applications in other fields such as cardiovascular diseases and metabolic disorders. Another direction is to study its toxicity and safety profile in animal models. Additionally, further research can be done to optimize the synthesis method of this compound and to study its pharmacokinetics and pharmacodynamics.
Synthesis Methods
The synthesis of 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide involves the reaction of 3-methylfuran-2-carboxylic acid and 2-phenylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and yields this compound as a white solid.
Scientific Research Applications
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has been studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that this compound has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Neurodegenerative disorder research has shown that this compound has neuroprotective properties by reducing oxidative stress and inflammation.
properties
IUPAC Name |
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13-11-12-21-17(13)18(20)19-16-10-6-5-9-15(16)14-7-3-2-4-8-14/h2-12H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECHQBINHRURNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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